molecular formula C7H10N4O2S2 B2400496 4-Hydrazinothiocarbonylamino-benzenesulfonamide CAS No. 95856-64-7

4-Hydrazinothiocarbonylamino-benzenesulfonamide

Cat. No.: B2400496
CAS No.: 95856-64-7
M. Wt: 246.3
InChI Key: OCAOKPDFGVWYGC-UHFFFAOYSA-N
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Description

4-Hydrazinothiocarbonylamino-benzenesulfonamide is a useful research compound. Its molecular formula is C7H10N4O2S2 and its molecular weight is 246.3. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Hydrazinothiocarbonylamino-benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that plays a crucial role in many biological processes, including respiration, electrolyte secretion, pH homeostasis, and bone resorption . Overexpression of CA IX genes has been detected in many solid tumors .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which can lead to changes in cellular processes such as pH regulation and electrolyte balance .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway, leading to a disruption in the production of bicarbonate and protons . This can have downstream effects on various cellular processes, including pH regulation and electrolyte balance, which are critical for cell survival and function .

Pharmacokinetics

It’s known that the compound shows significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .

Result of Action

The inhibition of CA IX by this compound can lead to significant molecular and cellular effects. For instance, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . This can lead to a shift in the tumor cells’ metabolism to anaerobic glycolysis, resulting in a significant modification in pH . Such changes in the cellular environment can potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

, an enzyme that plays a crucial role in many biochemical reactions

Cellular Effects

The cellular effects of 4-Hydrazinothiocarbonylamino-benzenesulfonamide are also not fully known. Certain benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

, which could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Properties

IUPAC Name

1-amino-3-(4-sulfamoylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S2/c8-11-7(14)10-5-1-3-6(4-2-5)15(9,12)13/h1-4H,8H2,(H2,9,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAOKPDFGVWYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.